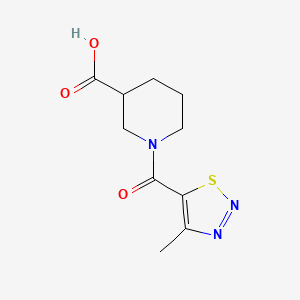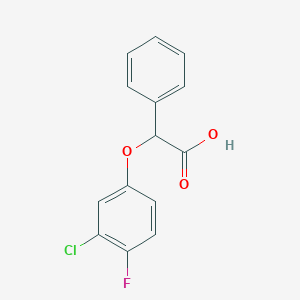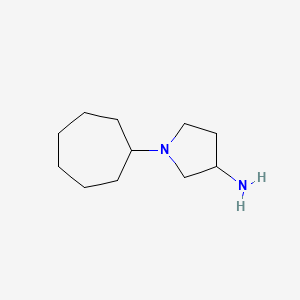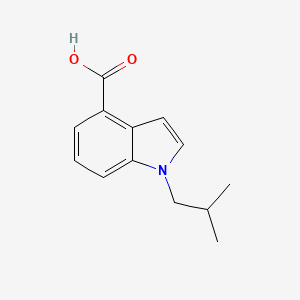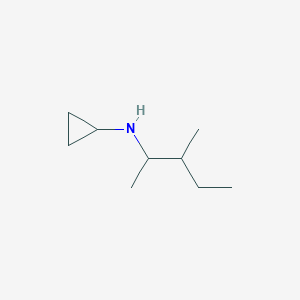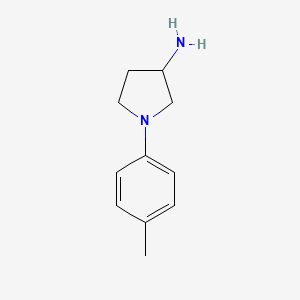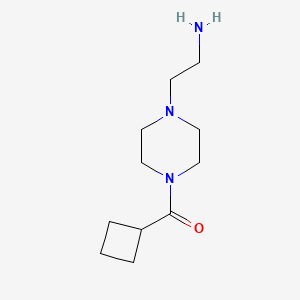
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine
Overview
Description
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 1094793-21-1 . It has a molecular weight of 211.31 . The compound is typically stored at room temperature and is available in liquid form . The IUPAC name for this compound is 2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine .
Molecular Structure Analysis
The InChI code for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is 1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 211.31 .Scientific Research Applications
Inhibitors of 15-Lipoxygenase
A study by Asghari et al. (2016) explored derivatives of 5,5'-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including 1-methylpiperazine and 1-ethylpiperazine, as potential inhibitors of 15-lipoxygenase (15-LO). These compounds showed significant inhibition, with IC50 values of 4.15 and 2.9 μM respectively, demonstrating their potential as 15-LO inhibitors (Asghari et al., 2016).
Poly(amido-amine)s as Endosomolytic Polymers
Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) containing two ter-amino groups and one carboxyl group per repeating unit for their endosomolytic properties. The study showed considerable variation in the basicity of the amino groups and the consistency of the carboxyl groups' acid strength. The PAAs with higher basicity values exhibited more cytotoxicity and pH-dependent hemolysis, highlighting their potential use in biological applications (Ferruti et al., 2000).
Antibacterial Activity of Benzyl Piperazine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, which demonstrated notable antibacterial activity. This research provides insights into the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Organocatalysis in Asymmetric Synthesis
Kostenko et al. (2018) synthesized C2-symmetric chiral tertiary amines with squaramide fragments, which efficiently catalyzed asymmetric additions to nitroolefins and ortho-(tosylamino)chalcone with β-nitrostyrene. This research highlights the potential of these compounds in asymmetric synthesis, contributing to the field of organocatalysis (Kostenko et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSZMYILANKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



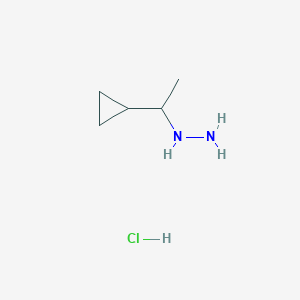
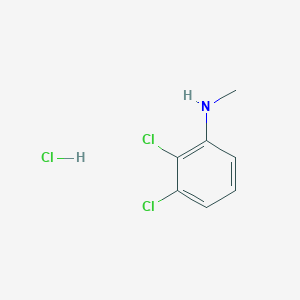
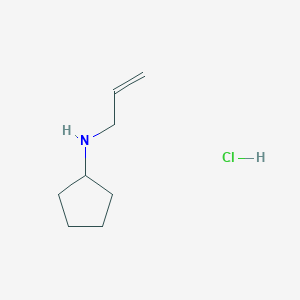
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
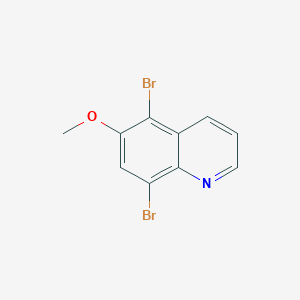
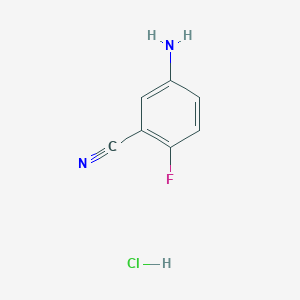
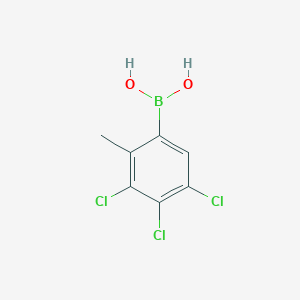
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
